3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887895-68-3
VCID: VC7107038
InChI: InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C31H26N2O4
Molecular Weight: 490.559

3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

CAS No.: 887895-68-3

Cat. No.: VC7107038

Molecular Formula: C31H26N2O4

Molecular Weight: 490.559

* For research use only. Not for human or veterinary use.

3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide - 887895-68-3

Specification

CAS No. 887895-68-3
Molecular Formula C31H26N2O4
Molecular Weight 490.559
IUPAC Name 3-(3,3-diphenylpropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34)
Standard InChI Key VGBFRBZSJJBRAC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran derivative class. It is characterized by its molecular formula C31H26N2O4 and a molecular weight of approximately 490.5 g/mol . This compound features a benzofuran ring system, a carboxamide moiety, and a diphenylpropanamide group, which are crucial for its chemical and biological properties.

Synthesis and Reaction Conditions

The synthesis of 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal yields and minimize by-products. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

Potential Biological Applications

Benzofuran derivatives, including 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, have diverse biological activities and potential therapeutic applications. Their unique structures allow them to interact with biological targets, possibly through enzyme inhibition or receptor modulation. Further studies using molecular docking simulations can provide insights into binding affinities and interaction modes with target proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator